N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Overview
Description
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is a heterobifunctional amine- and sulfhydryl-reactive cross-linking reagent. It is primarily used in biochemical research for its ability to form stable covalent bonds with both amine and sulfhydryl groups, making it a valuable tool for protein and peptide modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate typically involves the reaction of N-hydroxysuccinimide (NHS) with an appropriate alkyl methanethiosulfonate. The reaction is carried out in an organic solvent such as chloroform or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amine and sulfhydryl groups to form stable covalent bonds.
Hydrolysis: In aqueous environments, the compound can hydrolyze, leading to the release of N-hydroxysuccinimide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents like chloroform or DMSO, and under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are amide and thioether derivatives, depending on whether the reacting partner is an amine or a thiol .
Scientific Research Applications
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent for the modification of proteins and peptides.
Biology: Employed in the study of protein-protein interactions and the stabilization of protein complexes.
Medicine: Utilized in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.
Industry: Applied in the production of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate involves the formation of covalent bonds with amine and sulfhydryl groups. The NHS ester reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another heterobifunctional cross-linker that reacts with amines and thiols.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A cross-linker that forms stable thioether bonds with thiols and amide bonds with amines.
Uniqueness
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is unique due to its long alkyl chain, which provides flexibility and reduces steric hindrance during cross-linking reactions. This makes it particularly useful for modifying large biomolecules and studying complex biological systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLAJWFTRJGENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402871 | |
Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-54-7 | |
Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.